molecular formula C19H28N2O3S B4720650 METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE

METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE

Cat. No.: B4720650
M. Wt: 364.5 g/mol
InChI Key: ZRJBKIZQCXDJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethylamino group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The cyclohexyl and ethylamino groups are introduced through specific reactions that ensure the correct positioning and bonding of these groups. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the ethylamino group.

    Cyclization reactions: to form the cyclohexyl ring.

    Esterification reactions: to attach the methoxybenzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE include:

  • Methyl 3-amino-4-methoxybenzoate
  • Methyl 3-chloro-4-methoxybenzoate
  • Methyl 3-methoxybenzoate

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[cyclohexyl(ethylcarbamothioyl)amino]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-4-20-19(25)21(16-8-6-5-7-9-16)13-15-12-14(18(22)24-3)10-11-17(15)23-2/h10-12,16H,4-9,13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJBKIZQCXDJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CC1=C(C=CC(=C1)C(=O)OC)OC)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE
Reactant of Route 4
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.